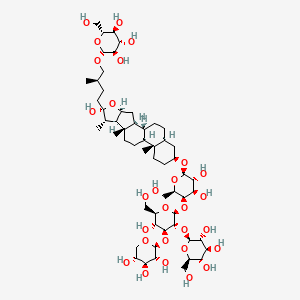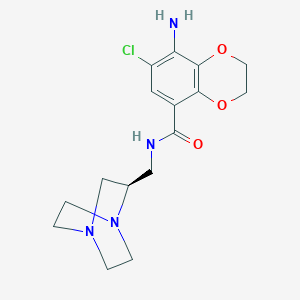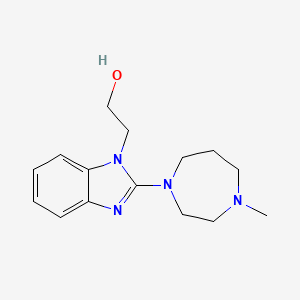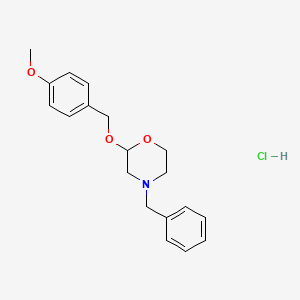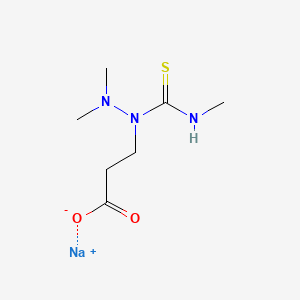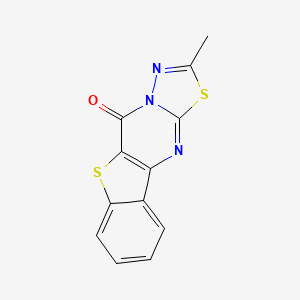
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is a complex heterocyclic compound that belongs to the class of fused thiadiazolo-pyrimidines. This compound is characterized by its unique structure, which includes a benzothieno ring fused with a thiadiazolo-pyrimidine moiety. The presence of sulfur and nitrogen atoms in the ring system imparts distinctive chemical properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- can be achieved through a one-pot method involving multiple reaction steps. A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one derivatives by the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method involves the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations to improve yield and reduce production costs. The use of green chemistry principles, such as employing sustainable catalysts and solvents, can enhance the efficiency and environmental friendliness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.
Applications De Recherche Scientifique
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-5-one: A closely related compound with similar structural features.
Benzo[4,5]thiazolo(3,2-a)pyrimidines: Compounds with a similar fused ring system but different substituents.
Uniqueness
5H-Benzothieno(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-one, 2-methyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring system. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
110543-81-2 |
|---|---|
Formule moléculaire |
C12H7N3OS2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
13-methyl-8,14-dithia-11,12,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one |
InChI |
InChI=1S/C12H7N3OS2/c1-6-14-15-11(16)10-9(13-12(15)17-6)7-4-2-3-5-8(7)18-10/h2-5H,1H3 |
Clé InChI |
OXUFCACUBJBFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


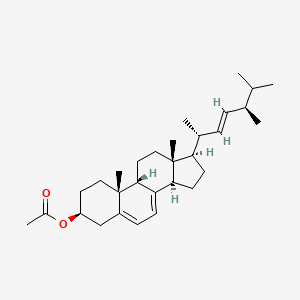
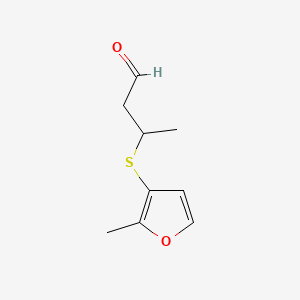
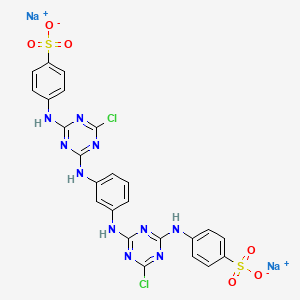

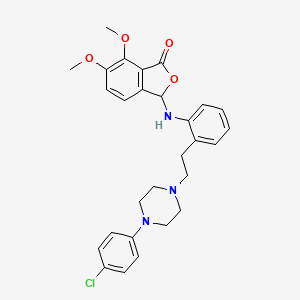


![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
